molecular formula C₉H₁₈O B045707 cis-2-Nonen-1-ol CAS No. 41453-56-9

cis-2-Nonen-1-ol

Cat. No. B045707
CAS RN: 41453-56-9
M. Wt: 142.24 g/mol
InChI Key: NSSALFVIQPAIQK-FPLPWBNLSA-N
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Description

Synthesis Analysis

The synthesis of compounds with specific configurations, such as cis and trans forms, has been extensively studied. For instance, the synthesis of geometric isomeric pairs and their structural characterization provides insight into methods for preparing compounds with precise spatial arrangements, crucial for understanding the synthesis pathways of cis-2-Nonen-1-ol analogs (Hernández-molina et al., 2001).

Molecular Structure Analysis

The analysis of molecular structures through methods such as X-ray crystallography reveals the spatial arrangement of atoms within a molecule, offering insights into the properties and reactivity of compounds. Studies on cis and trans compounds provide essential information on how geometric isomerism can affect the physical and chemical properties of molecules (Guilard et al., 1997).

Chemical Reactions and Properties

Research on the chemical reactivity and properties of cis-2-Nonen-1-ol analogs involves exploring how these compounds undergo transformations and interact with other chemicals. Investigations into the redox coupling and electrochemical behavior of compounds can elucidate the chemical properties relevant to cis-2-Nonen-1-ol (Kukushkin et al., 1992).

Physical Properties Analysis

The study of physical properties, such as solubility, thermal stability, and phase behavior, is crucial for understanding the practical applications and handling of chemical compounds. Research into the synthesis and properties of polymers derived from cis and trans isomers highlights the significance of molecular structure in determining the physical properties of materials (Fang et al., 2004).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity, stability, and interaction of compounds with various agents. Studies on the selective synthesis and electrochemical behavior of complexes provide insights into the chemical properties that could be analogous to those of cis-2-Nonen-1-ol (Chardon-Noblat et al., 1997).

Scientific Research Applications

  • DNA Interactions : Cisplatin, a compound related to cis-2-Nonen-1-ol, is known to interact with DNA, cross-linking purine residues, which is crucial in understanding the formation and repair of cross-links in chromatin (Huifang Huang et al., 1995).

  • Gene Expression Research : Decoy Oligodeoxynucleotides (ODN) are used as tools to examine molecular mechanisms of gene expression, which could have implications for disease treatment and prevention (N. Tomita et al., 2003).

  • Wine Aroma : A geometric isomer of a related compound, 2-methyl-4-propyl-1,3-oxathiane, found in wines, could have implications for understanding the fate of important wine aroma compounds (Liang Chen et al., 2018).

  • Heterogeneous Catalysis : Ultrasound can create catalyst sites that enhance the cis-to-trans ratio of 2-buten-1-ol, showing a significant enhancement in isomerization relative to hydrogenation (R. Disselkamp et al., 2004).

  • Odor Generation : Trans-2-Nonenal, a compound related to cis-2-Nonen-1-ol, is produced during the peroxidation of polyunsaturated fatty acids and contributes to unpleasant body odor (Kousuke Ishino et al., 2010).

  • Charge-Transfer Sensitizers : Certain complexes act as efficient charge-transfer sensitizers for nanocrystalline titanium dioxide films, which is significant for converting light to electricity (M. Nazeeruddin et al., 1993).

  • Biosynthesis Pathways : The biosynthetic pathways of related compounds like cucumber alcohol and trans-2-nonenol via cis-3-unsaturated aldehydes from linolenic and linoleic acid have been studied (A. Hatanaka et al., 1975).

Safety And Hazards

“Cis-2-Nonen-1-ol” poses no health hazard and no precautions are necessary beyond that of ordinary combustible materials . Personal protective equipment should be used to avoid breathing vapors, mist, or gas .

properties

IUPAC Name

(Z)-non-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSALFVIQPAIQK-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885836
Record name 2-Nonen-1-ol, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Melon aroma
Record name cis-2-Nonen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1368/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

96.00 °C. @ 10.00 mm Hg
Record name (Z)-2-Nonen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041499
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils and common organic solvents; Slightly soluble in water, Soluble (in ethanol)
Record name cis-2-Nonen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1368/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.841-0.847
Record name cis-2-Nonen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1368/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

cis-2-Nonen-1-ol

CAS RN

41453-56-9
Record name cis-2-Nonen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41453-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nonen-1-ol, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041453569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nonen-1-ol, (2Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Nonen-1-ol, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-non-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NONEN-1-OL, (2Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLW774VC2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Z)-2-Nonen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041499
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
ER Genthner - 2010 - ideals.illinois.edu
… Louis, MO): cis-3-nonen-1-ol, cis-6-nonen-1-ol, cis-2-nonen-1-ol, Dess-Martin periodinane 0.3M in CH2Cl2, ethyl magnesium bromide (3.0M in diethyl ether), vinylmagnesium bromide (…
Number of citations: 21 www.ideals.illinois.edu
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… Additional CAS Numbers*: 41453-56-9 cis-2-Nonen-1-ol (no reported use) 31502-14-4 trans-2-Nonen-1-… Wine cis-2-Nonen-1-ol is reported to occur in the following foods by the VCF*: …
RB Michalčíková, K Dryahina, P Španěl - International Journal of Mass …, 2016 - Elsevier
… Most of the NO + and O 2 + radical dot reactions with the other molecules also proceed near collisional rate except cis-2-nonen-1-ol for which only very slow reactions are observed. The …
Number of citations: 22 www.sciencedirect.com
G Clark - PERFUMER AND FLAVORIST, 1999 - img.perfumerflavorist.com
Physical Data: Appearance: clear, colorless to pale yellow liquid Specific Gravity: 0.863-0.871 at 25 C Boiling Point:~ 70 C at 2 Torr Refractive Index: 1.462-1.469 at 20 C Flash Point: …
Number of citations: 2 img.perfumerflavorist.com
L Zhang, T Liu, Y Xue, C Liu, H Ru… - Journal of Food …, 2016 - Wiley Online Library
C apsella bursa‐pastoris L . ( C . bursa‐pastoris) was treated by hot air drying, microwave drying, vacuum drying and freeze‐drying, respectively, to analyze the influences on aroma …
Number of citations: 17 onlinelibrary.wiley.com
M Chung, S Cheng, C Liu, S Chang - BioResources, 2021 - search.ebscohost.com
… Specifically, trans-2-nonenal and cis-2nonen-1-ol were found only in AB but not in UB. Consistent with the results displayed in Fig. 4, n-hexadecanoic acid was the predominant fatty …
Number of citations: 2 search.ebscohost.com
T Li, Z Wang, W Chen, HN Miras… - Chemistry–A European …, 2017 - Wiley Online Library
… When trans-2-hepten-1-ol, trans-2-octen-1-ol, trans-2-nonen-1-ol, cis-2-nonen-1-ol, and geraniol were used as substrates, the Mg 3 Al−ILs−C 8 −LaW 10 species exhibited excellent …
X Fang, Y Liu, J Xiao, C Ma, Y Huang - Food Chemistry, 2023 - Elsevier
… Additionally, several new aroma-active compounds detected in the withering process, such as (2E)-2-octenal, cis-2-nonen-1-ol, (3Z)-3-hexen-1-yl hexanoate, trans-3-nonen-1-ol and 2,6…
Number of citations: 12 www.sciencedirect.com
Y Zhao, J Zuo, S Yuan, W Shi, J Shi… - Foods (Basel …, 2021 - pdfs.semanticscholar.org
This study examines ultraviolet-C (UV-C) treatment supplementation as a means of inhibiting the senescence of pepino fruit after harvest. Pepino fruits were subjected to 1.5 kJ/m2 UV-…
Number of citations: 1 pdfs.semanticscholar.org
RA Saftner, J Bai, JA Abbott, YS Lee - Postharvest Biology and Technology, 2003 - Elsevier
Freshly cut honeydew chunks were dipped for 30 s in a solution containing 1.9 mM hypochlorous acid (ClO) without or with a 40 mM concentration of calcium (Ca) propionate, Ca amino …
Number of citations: 209 www.sciencedirect.com

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